molecular formula C17H16N2O2S B11521932 2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one

Cat. No.: B11521932
M. Wt: 312.4 g/mol
InChI Key: VFFRWEYRGSGJRT-UHFFFAOYSA-N
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Description

2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features a quinazolinone core with a sulfanyl and phenoxyethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the reaction of anthranilic acid with an appropriate isothiocyanate to form the quinazolinone scaffold.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxyethyl moiety .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or modulating receptors involved in key biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
  • Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate
  • Thiazole derivatives

Uniqueness

2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of a quinazolinone core with a sulfanyl and phenoxyethyl substituent. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

Introduction

2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, recognized for its diverse biological activities. This compound features a unique structure that includes a quinazolinone core substituted with a phenoxyethylsulfanyl group, which may enhance its pharmacological properties compared to other quinazolinones. This article explores the biological activities, synthesis methods, and potential therapeutic applications of this compound.

Biological Activities

Quinazolinone derivatives, including this compound, have been reported to exhibit various biological activities:

  • Anticancer Activity : Several studies indicate that quinazolinone derivatives can inhibit tumor cell growth. For instance, compounds structurally related to this compound have shown significant activity against HepG2 and MCF-7 cell lines, with IC50 values indicating effective cytotoxicity .
  • Antimicrobial Properties : The compound has been noted for its potential antimicrobial effects against various bacterial strains, similar to other quinazolinone derivatives .
  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and other diseases. For example, related compounds have shown inhibition against dihydrofolate reductase (DHFR), essential for DNA synthesis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerEffective against HepG2 and MCF-7 cell lines with IC50 values ranging from 18.79 to 31.85 µM/L
AntimicrobialExhibits activity against E. coli and S. aureus
Enzyme InhibitionInhibits DHFR with IC50 values of 0.3-0.8 μM

Synthesis Methods

The synthesis of this compound can be approached through several methods that typically involve the reaction of appropriate precursors under controlled conditions. Key steps may include:

  • Formation of Quinazolinone Core : Utilizing starting materials such as o-chlorobenzoyl chloride reacted with amines in an organic solvent like THF.
  • Substitution Reactions : Introducing the phenoxyethylsulfanyl group through nucleophilic substitution reactions.
  • Purification and Characterization : Employing techniques like recrystallization and NMR spectroscopy for purity assessment and structural confirmation.

Table 2: Synthesis Overview

StepDescription
Starting Materialo-Chlorobenzoyl chloride and amines
Reaction ConditionsDry THF or glacial acetic acid
Characterization TechniquesNMR spectroscopy, mass spectrometry

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of quinazolinone derivatives, it was found that modifications at the C4 position significantly enhanced activity against HepG2 cells, with IC50 values as low as 7.09 µM/L for specific derivatives . These findings suggest that structural variations can lead to improved efficacy.

Case Study 2: Antimicrobial Efficacy

Research on related quinazolinone compounds demonstrated broad-spectrum antimicrobial activity comparable to standard antibiotics like gentamicin, showcasing their potential as alternative therapeutic agents .

Case Study 3: Enzyme Inhibition

A series of experiments evaluated the inhibitory effects of quinazolinone derivatives on DHFR, revealing promising results that could inform future drug development targeting cancer metabolism .

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

2-[2-(4-methylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H16N2O2S/c1-12-6-8-13(9-7-12)21-10-11-22-17-18-15-5-3-2-4-14(15)16(20)19-17/h2-9H,10-11H2,1H3,(H,18,19,20)

InChI Key

VFFRWEYRGSGJRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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